2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The piperidine ring can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the tetrahydroisoquinoline ring to yield dihydroisoquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.
Medicine: It is investigated for its potential as an analgesic, antipsychotic, and anti-inflammatory agent.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Tetrahydroisoquinoline: Lacks the piperidine ring but shares the tetrahydroisoquinoline moiety.
2-(Piperidin-4-yl)benzoic acid: Contains a piperidine ring attached to a benzoic acid moiety.
Uniqueness: 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the piperidine and tetrahydroisoquinoline rings, which provides a versatile scaffold for drug development. This dual-ring structure allows for diverse chemical modifications and the potential for multiple pharmacological activities.
Properties
IUPAC Name |
2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZUTBWXLFVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342596 |
Source
|
Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200413-62-3 |
Source
|
Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.